molecular formula C6H8Cl2N2 B2412261 3-(Chloromethyl)-5-methylpyridazine hydrochloride CAS No. 1956325-06-6

3-(Chloromethyl)-5-methylpyridazine hydrochloride

Cat. No.: B2412261
CAS No.: 1956325-06-6
M. Wt: 179.04
InChI Key: BMXFTJYBIQPXEL-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methylpyridazine hydrochloride is an organic compound with the chemical formula C8H10ClN3·HCl. It is commonly used as a chemical reagent and is known for its colorless to pale yellow solid form. This compound is soluble in water and organic solvents such as ethanol and acetone. It is primarily used in organic synthesis reactions, including the preparation of pharmaceuticals and dyes .

Preparation Methods

The synthesis of 3-(Chloromethyl)-5-methylpyridazine hydrochloride typically involves the reaction of 3-methylpyridazine with methyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process requires careful control of reaction conditions to ensure high yield and purity. Industrial production methods often involve the use of catalysts such as zinc iodide to facilitate the chloromethylation of aromatic compounds .

Chemical Reactions Analysis

3-(Chloromethyl)-5-methylpyridazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorosulfonic acid, dimethoxymethane, and zinc iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(Chloromethyl)-5-methylpyridazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, which can be further studied for their biological properties.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates, which are crucial for the development of new drugs.

    Industry: The compound is used in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methylpyridazine hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the other reactants. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

3-(Chloromethyl)-5-methylpyridazine hydrochloride can be compared with other similar compounds such as:

  • 3-(Chloromethyl)-5-methylpyridine hydrochloride
  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
  • 3-(Chloromethyl)-5-methylpyrimidine hydrochloride

These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. For instance, 3-(Chloromethyl)-5-methylpyridine hydrochloride is used as a catalyst in organic synthesis, while 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride is involved in the synthesis of pharmaceutical intermediates .

Properties

IUPAC Name

3-(chloromethyl)-5-methylpyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-2-6(3-7)9-8-4-5;/h2,4H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXFTJYBIQPXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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